4,8-dimethyl-2-oxo-N-(m-tolyl)-1,2-dihydroquinoline-6-sulfonamide
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Description
4,8-dimethyl-2-oxo-N-(m-tolyl)-1,2-dihydroquinoline-6-sulfonamide is a useful research compound. Its molecular formula is C18H18N2O3S and its molecular weight is 342.41. The purity is usually 95%.
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Scientific Research Applications
Synthesis and Chemical Properties
Tetrahydroisoquinolines Synthesis : Research led by Bunce et al. (2012) describes synthetic strategies for tetrahydroisoquinolines, a structural class related to dihydroquinoline sulfonamides, demonstrating their significance in the development of potential drug analogs. This work highlights the synthetic flexibility and potential of sulfonamide derivatives in accessing various biologically relevant scaffolds (Bunce, Cain, & Cooper, 2012).
Sulfonamide Hybrids : A comprehensive review by Ghomashi et al. (2022) outlines the advances in designing sulfonamide-based hybrid compounds, emphasizing their pharmacological significance across a range of activities, including antibacterial and antitumor effects. This review underscores the versatility and therapeutic potential of sulfonamide hybrids, relevant to the synthesis and application of dihydroquinoline sulfonamides (Ghomashi, Ghomashi, Aghaei, & Massah, 2022).
Pharmacological Activities
Antimicrobial Activities : Research on sulfonohydrazide-substituted 8-hydroxyquinoline derivative by Dixit et al. (2010) investigates the antimicrobial properties of compounds structurally similar to the queried chemical. The study found significant antimicrobial and antifungal activities, indicating the potential for such compounds in therapeutic applications (Dixit, Vanparia, Patel, Jagani, Doshi, & Dixit, 2010).
Antiviral Study : Selvakumar et al. (2018) conducted a synthesis and antiviral study on sulfonamide and urea derivatives of tetrahydroquinazolin, which shows the broad scope of sulfonamide derivatives in developing compounds with significant antiviral activities. This study highlights the relevance of structural modifications in enhancing biological activities (Selvakumar, Gujjar, Subbiah, & Elango, 2018).
Material Science Applications
Fluorescent Thermometer : Cao et al. (2014) describe the use of a quinoline derivative in developing a ratiometric fluorescent thermometer. This application showcases the potential of quinoline and sulfonamide derivatives in material sciences, particularly in sensitive and precise temperature measurements (Cao, Liu, Qiao, Zhao, Yin, Mao, Zhang, & Xu, 2014).
Properties
IUPAC Name |
4,8-dimethyl-N-(3-methylphenyl)-2-oxo-1H-quinoline-6-sulfonamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18N2O3S/c1-11-5-4-6-14(7-11)20-24(22,23)15-8-13(3)18-16(10-15)12(2)9-17(21)19-18/h4-10,20H,1-3H3,(H,19,21) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SYPUQZISTLMUAU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)NS(=O)(=O)C2=CC3=C(C(=C2)C)NC(=O)C=C3C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18N2O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
342.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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